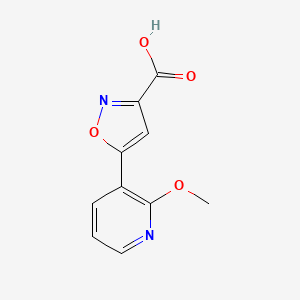

5-(2-Methoxy-3-pyridyl)isoxazole-3-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(2-Methoxypyridin-3-yl)isoxazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C10H8N2O4 and a molecular weight of 220.18 g/mol . This compound is characterized by the presence of an isoxazole ring fused with a pyridine ring, which is further substituted with a methoxy group. It is primarily used in research settings and is not intended for human use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxypyridin-3-yl)isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru) . due to the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity, alternative metal-free synthetic routes have been developed . These methods often employ eco-friendly reagents and conditions to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of 5-(2-Methoxypyridin-3-yl)isoxazole-3-carboxylic acid may involve bulk custom synthesis. This process typically includes the procurement of raw materials, followed by a series of chemical reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxypyridin-3-yl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen atoms.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

5-(2-Methoxypyridin-3-yl)isoxazole-3-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(2-Methoxypyridin-3-yl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity . This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Sulfamethoxazole: An antibiotic that contains an isoxazole ring and is used to treat bacterial infections.

Muscimol: A psychoactive compound that acts as a GABAA receptor agonist.

Ibotenic Acid: A neurotoxin that acts as an agonist of glutamate receptors.

Parecoxib: A COX-2 inhibitor used as an anti-inflammatory agent.

Leflunomide: An immunosuppressant used in the treatment of rheumatoid arthritis.

Uniqueness

5-(2-Methoxypyridin-3-yl)isoxazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other isoxazole derivatives, this compound features a methoxy group on the pyridine ring, which can influence its reactivity and interaction with biological targets .

Biological Activity

5-(2-Methoxy-3-pyridyl)isoxazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features an isoxazole ring fused with a pyridine moiety, specifically a 2-methoxy-3-pyridyl group. Its molecular formula is C11H10N2O3, with a molecular weight of 220.18 g/mol. The unique methoxy substitution on the pyridine ring influences its solubility and biological interactions, making it a subject of interest for various pharmacological studies.

Biological Activities

Research indicates that this compound exhibits significant anticancer and antimicrobial properties. These activities suggest that the compound interacts with specific molecular targets, modulating pathways that may lead to therapeutic effects.

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent:

- Mechanism of Action : The isoxazole ring structure is known to interact with various enzymes and receptors, which may be responsible for its therapeutic effects. It has been shown to induce apoptosis in cancer cell lines through modulation of key regulatory proteins involved in cell cycle and survival pathways.

- Case Studies : In vitro studies demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. For instance, it was found to have IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The compound also shows promising antimicrobial properties:

- In Vitro Studies : Research has indicated that this compound displays activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest it could serve as a lead compound for developing new antimicrobial agents.

Mechanistic Insights

Understanding the mechanism of action is crucial for the development of effective therapeutics:

- Enzyme Inhibition : The compound's interaction with specific enzymes involved in cancer progression and microbial resistance has been a focal point of research. For example, it has been shown to inhibit histone deacetylases (HDACs), which play a role in cancer cell proliferation and survival.

- Binding Affinity Studies : Interaction studies have focused on the binding affinity of the compound to target proteins, elucidating its potential role in modulating signaling pathways critical for cancer and microbial growth.

Comparative Analysis with Related Compounds

A comparative analysis reveals how structural variations influence biological activity. The following table summarizes similar compounds along with their molecular weights:

| Compound Name | Molecular Formula | Molecular Weight |

|---|---|---|

| 5-(2-Pyridyl)isoxazole-3-carboxylic Acid | C10H8N2O3 | 190.16 g/mol |

| 5-(2-Methoxyphenyl)isoxazole-3-carboxylic Acid | C11H11N2O3 | 221.23 g/mol |

| 5-(6-Methoxy-3-pyridyl)isoxazole-3-carboxylic Acid | C11H10N2O3 | 220.18 g/mol |

The distinct methoxy substitution on the pyridine ring of this compound enhances its solubility and biological activity compared to structurally similar compounds.

Properties

Molecular Formula |

C10H8N2O4 |

|---|---|

Molecular Weight |

220.18 g/mol |

IUPAC Name |

5-(2-methoxypyridin-3-yl)-1,2-oxazole-3-carboxylic acid |

InChI |

InChI=1S/C10H8N2O4/c1-15-9-6(3-2-4-11-9)8-5-7(10(13)14)12-16-8/h2-5H,1H3,(H,13,14) |

InChI Key |

OCCNFVYYLNINMS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC=N1)C2=CC(=NO2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.